2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves various protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but a catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Synthesis and Antiprotozoal Activity
Research on similar compounds has shown significant interest in the synthesis of novel compounds with potential antiprotozoal activity. For example, the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has been explored for their antiprotozoal properties, showing strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum. These findings suggest a potential area of application in developing treatments against protozoal infections (Ismail et al., 2004).
Synthesis of Furo[3,2-b]pyridine
Another related research area is the synthesis of furo[3,2-b]pyridine and its derivatives from ethyl 3-hydroxypiconate. These compounds are intermediates in the synthesis of complex molecules that could have various applications, including medicinal chemistry and material science (Shiotani & Morita, 1986).
Properties
IUPAC Name |
2-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-14-4-5-16(19)15(8-14)18(22)21-10-12-7-13(11-20-9-12)17-3-2-6-24-17/h2-9,11H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRDEHMNSLTGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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